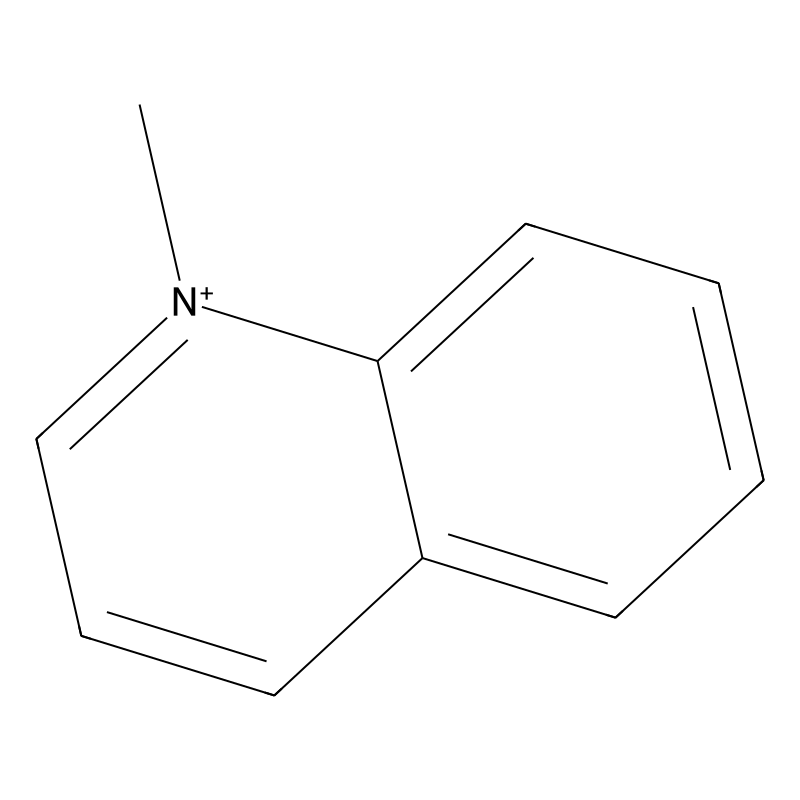

1-Methylquinolinium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1-Methylquinolinium is a nitrogen-containing heterocyclic compound derived from quinoline, characterized by the presence of a methyl group at the nitrogen atom. It has the molecular formula and a molecular weight of approximately 145.19 g/mol. This compound typically appears as a yellow to beige powder and is soluble in solvents like dimethyl sulfoxide but has limited solubility in water and ethanol .

- Displacement Reactions: It can undergo nucleophilic substitution, where nucleophiles displace halides or other leaving groups attached to the quinolinium structure .

- Reduction Reactions: The cationic form of 1-methylquinolinium can be reduced by agents like 1-benzyl-1,4-dihydronicotinamide, leading to different products depending on the substituents on the quinolinium ring .

- Photocatalytic Reactions: Under light irradiation, it can facilitate reactions such as alkoxylation of benzene derivatives, showcasing its utility in synthetic organic chemistry .

1-Methylquinolinium exhibits notable biological activities. Research indicates that it possesses antimicrobial properties, making it a candidate for further investigation in pharmaceutical applications. Additionally, some derivatives have shown mutagenic effects in vitro, although these were not confirmed in vivo . Its interaction with DNA suggests potential roles in biochemical pathways or as a therapeutic agent.

Several methods exist for synthesizing 1-methylquinolinium:

- Methylation of Quinoline: This involves the direct methylation of quinoline using methylating agents like dimethyl sulfate or methyl iodide.

- Quinolinium Salts Formation: By reacting quinoline with alkyl halides under controlled conditions, various salts of 1-methylquinolinium can be formed.

- Substituted Variants: Synthesis can also be tailored to produce aryl-substituted 1-methylquinolinium salts through electrophilic aromatic substitution reactions .

1-Methylquinolinium and its derivatives have various applications:

- Pharmaceuticals: Due to their biological activities, they are explored for use in antimicrobial and anticancer therapies.

- Organic Synthesis: They serve as intermediates in the synthesis of more complex organic molecules.

- Photocatalysts: Their ability to facilitate reactions under light makes them valuable in photochemistry.

Interaction studies have revealed that 1-methylquinolinium can affect DNA processes such as hydride transfer and electron transfer. These interactions suggest a mechanism by which this compound could influence biological systems at the molecular level, potentially leading to applications in drug design and development .

1-Methylquinolinium shares structural similarities with several other compounds in the quinoline family. Here are some comparisons:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Methylquinolinium | Methyl group on the fourth position | Exhibits different reactivity patterns than 1-methyl variant. |

| 2-Methylquinolinium | Methyl group on the second position | Often shows distinct biological activity profiles. |

| 3-Cyano-1-methylquinolinium | Cyano group at the third position | Known for its photocatalytic properties. |

| 4,7-Dichloro-1-methylquinolinium | Chlorine substitutions | Enhanced stability and reactivity compared to unsubstituted variants. |

Each compound has unique properties that make it suitable for specific applications while sharing core characteristics with 1-methylquinolinium. The differences often arise from the position and nature of substituents on the quinoline ring.

Mechanistic Considerations

The quaternization process proceeds through a bimolecular nucleophilic substitution mechanism where the quinoline nitrogen acts as the nucleophile [30]. The reaction rate depends on the electrophilic character of the methylating agent and the nucleophilicity of the quinoline nitrogen [30]. Electronic effects of quinoline substituents significantly influence the reaction kinetics, with electron-donating groups enhancing nucleophilicity and electron-withdrawing groups diminishing reactivity [30].

Ring-Expansion Approaches from Azacyclic Compounds

Ring-expansion methodologies provide alternative synthetic routes to 1-methylquinolinium derivatives through the transformation of smaller azacyclic precursors [8]. These approaches offer unique advantages for accessing substituted quinolinium systems that may be challenging to prepare through direct quaternization methods [8].

Aziridine-Based Ring-Expansion Strategies

The synthesis of aziridino[2,3-c]quinolin-2-ones represents a key intermediate for accessing quinoline-derived products through ring-opening reactions [8]. These tricyclic compounds undergo regioselective ring-opening under silica gel catalysis to provide 3-aminoquinolin-2-ones with yields ranging from 60-85% [8]. The transformation proceeds through nucleophilic attack on the aziridine ring, followed by proton transfer and rearrangement to the quinoline core [8].

The regioselectivity of aziridine ring-opening has been demonstrated through computational studies using density functional theory methods [8]. These calculations reveal that the mechanism involves initial protonation of the aziridine nitrogen, followed by nucleophilic attack at the less substituted carbon center [8]. The resulting intermediate undergoes rapid cyclization to form the quinoline ring system [8].

Cyclopropane Ring-Expansion Methodologies

Cyclopropa[c]quinolin-2-ones serve as versatile precursors for ring-expansion reactions leading to seven-membered azepine derivatives [8]. Treatment with sodium hydride promotes ring-expansion to afford 1-benzazepin-2-ones with yields of 45-75% [8]. The mechanism involves initial deprotonation of the amide function, followed by a six-pi-electron electrocyclic ring opening and subsequent hydrogen shift [8].

Computational mechanistic studies have elucidated the reaction pathway for cyclopropane ring-expansion [8]. The transformation proceeds through deprotonation, followed by two successive pericyclic events: a six-pi-electron electrocyclic ring opening and a [1] [5]-hydrogen shift [8]. The calculated activation barriers support this mechanistic proposal and explain the observed regioselectivity [8].

Oxidative Ring-Expansion with Diazo Compounds

Dihydroquinoline substrates undergo oxidative ring-expansion in the presence of trimethylsilyldiazomethane and trityl perchlorate [10]. This methodology provides access to benzo[b]azepine derivatives with yields ranging from 55-80% [10]. The reaction mechanism involves hydride abstraction by the trityl cation, followed by nucleophilic attack of diazomethane on the resulting iminium intermediate [10].

The ring-expansion process generates cyclopropane or aziridinium intermediates that subsequently rearrange to seven-membered ring systems [10]. Quantum chemical calculations support the proposed mechanism and provide insight into the factors governing product selectivity [10].

| Table 2: Ring-Expansion Approaches from Azacyclic Compounds | |||

|---|---|---|---|

| Starting Material | Ring-Expansion Method | Product Type | Yield (%) |

| Aziridino[2,3-c]quinolin-2-ones | Silica gel catalyzed ring-opening | 3-aminoquinolin-2-ones | 60-85 |

| Cyclopropa[c]quinolin-2-ones | Sodium hydride promoted ring-expansion | 1-benzazepin-2-ones | 45-75 |

| Dihydroquinolines with trimethylsilyldiazomethane | Trityl perchlorate oxidative expansion | Benzo[b]azepine derivatives | 55-80 |

| Quinolinium ylides (photochemical) | Visible light irradiation with 1,8-diazabicyclo [5] [4]undec-7-ene | Benzoazepine derivatives | 40-70 |

| Azacyclic precursors | Metal-catalyzed cyclization | Quinoline-fused heterocycles | 50-90 |

| Azepine derivatives via Beckmann rearrangement | Acid-mediated Friedel-Crafts/Beckmann sequence | Tetracyclic fused quinolines | 45-85 |

Photochemical Ring-Expansion Strategies

Quinolinium ylides generated through deprotonation of quaternary ammonium salts undergo photochemical ring-expansion under visible light irradiation [10]. The use of 1,8-diazabicyclo [5] [4]undec-7-ene or tetramethylguanidine as bases promotes ylide formation, which upon light activation undergoes dearomative rearrangement to benzoazepine derivatives [10]. Yields typically range from 40-70% depending on the electronic nature of the quinolinium substrate [10].

The photochemical mechanism involves promotion of the ylide to its singlet excited state, followed by radical recombination to generate an aza-norcaradiene intermediate [10]. This strained intermediate rapidly undergoes six-pi-electron electrocyclic ring opening to afford the azepine core [10].

Transition Metal-Catalyzed Carbon-Hydrogen Methylation Strategies

Transition metal catalysis has emerged as a powerful tool for the direct methylation of quinoline substrates through carbon-hydrogen bond activation [14]. These methodologies offer site-selective functionalization and provide access to methylated quinoline derivatives under mild reaction conditions [14].

Rhodium-Catalyzed Directed Methylation

The catalytic cycle involves initial coordination of the quinoline nitrogen-oxide to the rhodium center, followed by cyclometalation at the carbon-8 position [18]. Transmetalation with the organotrifluoroborate reagent introduces the methyl group, and subsequent reductive elimination regenerates the catalyst while forming the methylated product [18].

Platinum-Catalyzed Reductive Methylation

Tin oxide-decorated platinum catalysts supported on alumina enable the direct reductive nitrogen-methylation of quinolines using methanol as both hydrogen and methyl source [5]. The reaction proceeds at 130°C without additional bases or additives, achieving yields of 65-90% [5]. The methodology provides access to nitrogen-methyl-1,2,3,4-tetrahydroquinoline derivatives through a tandem reduction-methylation sequence [5].

Mechanistic studies reveal a three-step pathway involving methanol dehydrogenation, quinoline reduction to tetrahydroquinoline, and subsequent nitrogen-methylation [5]. The tin oxide modifier facilitates methanol carbon-hydrogen bond cleavage and maintains the balance between dehydrogenation and reductive methylation processes [5].

Palladium-Catalyzed Reductive Methylation

Palladium on carbon catalysts promote the reductive nitrogen-methylation of quinolines using paraformaldehyde and hydrogen gas [2]. This methodology provides a sustainable approach to nitrogen-methyl tetrahydroquinoline synthesis with yields ranging from 60-85% [2]. The reaction proceeds through quinoline reduction followed by reductive amination with formaldehyde-derived intermediates [2].

The use of paraformaldehyde as the methyl source offers environmental advantages compared to traditional methylating agents [2]. The reaction tolerates various quinoline substituents and provides access to bioactive nitrogen-methyl tetrahydroquinoline scaffolds [2].

| Table 3: Transition Metal-Catalyzed Carbon-Hydrogen Methylation Strategies | ||||

|---|---|---|---|---|

| Catalyst System | Substrate | Position Selectivity | Temperature (°C) | Yield (%) |

| Pentamethylcyclopentadienyl rhodium(III)/organotrifluoroborates | Quinoline nitrogen-oxides | Carbon-8 position | Room temperature-80 | 70-95 |

| Platinum-tin oxide/alumina with methanol | Quinolines | Nitrogen-position (reductive) | 130 | 65-90 |

| Palladium(acetate)/paraformaldehyde/hydrogen | Quinolines | Nitrogen-position (reductive) | Room temperature-100 | 60-85 |

| Copper(I) catalyzed carbon-hydrogen trifluoromethylation | 8-aminoquinoline derivatives | Carbon-5 position | Room temperature-60 | 55-88 |

| Ruthenium-triphos complexes/carbon dioxide/hydrogen | Quinolines | Nitrogen-position (via reduction) | 160 | 42-80 |

| Palladium-catalyzed dehydrogenative coupling | N-alkenylanilines | Various positions | Room temperature-reflux | 45-85 |

Copper-Catalyzed Selective Functionalization

Copper catalysts enable position-selective carbon-hydrogen functionalization of 8-aminoquinoline derivatives [17]. While primarily developed for trifluoromethylation, these methodologies demonstrate the principle of directed metallation for quinoline functionalization [17]. The 8-amino directing group coordinates to copper and facilitates carbon-hydrogen activation at the carbon-5 position [17].

The reaction mechanism depends on the nature of the quinoline substrate, proceeding either through radical pathways or Friedel-Crafts-type processes [17]. Radical scavenger experiments distinguish between these mechanistic manifolds and guide reaction optimization [17].

Ruthenium-Catalyzed Carbon Dioxide Utilization

Ruthenium-triphos complexes catalyze the nitrogen-methylation of quinolines using carbon dioxide and hydrogen as methyl sources [35] [37]. This sustainable methodology proceeds through quinoline reduction to tetrahydroquinoline, followed by carbon dioxide-derived formamide formation and subsequent reduction to the nitrogen-methyl product [35] [37]. Yields range from 42-80% depending on reaction conditions and quinoline substitution patterns [35] [37].

The reaction represents an environmentally benign approach to quinoline methylation by utilizing carbon dioxide as a carbon-1 building block [35] [37]. Mechanistic studies identify formamide formation as the rate-determining step in the overall transformation [35] [37].

Microwave-Assisted Synthesis Optimization

Microwave irradiation has revolutionized the synthesis of quinoline derivatives by dramatically reducing reaction times and often improving yields compared to conventional heating methods [21]. The application of microwave energy to 1-methylquinolinium synthesis encompasses both direct quaternization reactions and multi-step synthetic sequences [21].

Direct Quaternization Under Microwave Conditions

The quaternization of quinolines with iodomethane under microwave irradiation provides efficient access to 1-methylquinolinium salts [29]. Reactions conducted in acetonitrile at 100-150°C for 6-24 hours achieve yields up to 96% [29]. The microwave-assisted protocol offers advantages over conventional heating through more uniform energy distribution and reduced reaction times [29].

The methodology involves dissolution of quinoline substrates in dry acetonitrile, followed by addition of iodomethane and microwave heating under reflux conditions [29]. Product isolation involves removal of acetonitrile under reduced pressure and precipitation with anhydrous diethyl ether [29]. The resulting 1-methylquinolinium iodide is obtained in high purity without additional purification steps [29].

Quinoline Alkaloid Synthesis via Microwave Irradiation

Microwave-assisted synthesis enables the preparation of quinoline alkaloids including 4-methoxy-1-methyl-2-quinolinone derivatives [22]. The methodology employs domestic microwave ovens under neat conditions or with solid support materials [22]. Reaction times are reduced from hours to minutes while achieving yields of 89% or higher [22].

The synthetic approach involves condensation of aniline derivatives with diethylmalonate under microwave irradiation [22]. The addition of para-toluenesulfonic acid as catalyst enhances the formation of quinolinone products and suppresses competing amide formation [22]. The microwave protocol demonstrates superior efficiency compared to conventional thermal methods [22].

Ionic Liquid-Assisted Microwave Synthesis

The combination of ionic liquids with microwave irradiation provides enhanced reaction environments for quinoline synthesis [23]. 1-methylimidazolium toluenesulfonate serves as both Brønsted acidic catalyst and microwave-absorbing medium [23]. Reactions conducted at 150°C for 10-120 minutes achieve good to excellent yields [23].

The methodology involves reaction of 4-alkoxyvinyl ketones with 2-aminoacetophenone derivatives in the presence of toluenesulfonic acid and ionic liquid [23]. The ionic liquid can be recovered and reused without loss of catalytic activity [23]. Product isolation involves extraction with chloroform followed by aqueous washing [23].

| Table 4: Microwave-Assisted Synthesis Optimization | ||||

|---|---|---|---|---|

| Substrate/Reaction Type | Microwave Conditions | Conventional Time | Microwave Time | Yield Improvement |

| Quinoline + iodomethane (quaternization) | 100-150°C, 6-24h | 24-48h | 6-24h | Moderate (96%) |

| Quinoline alkaloids synthesis | Domestic microwave, neat/supported | 6-12h | 6-20 min | Significant (89% vs lower) |

| Novel quinolines via toluenesulfonic acid/ionic liquid | 150°C, 10-120 min with 1-methylimidazolium toluenesulfonate | 4-24h | 10-120 min | Good to excellent |

| Friedländer quinoline synthesis | 160°C, 5 min in acetic acid | Several days | 5 min | Excellent (vs very poor) |

| Quinolin-6-ones from chromene | Microwave irradiation, catalyst-free | 8-24h | 2-8h | Good to better |

| Phenothiazine and quinoline derivatives | Dynamic microwave power, 0-100% duty cycle | 6-48h | 30 min-2h | Better in some cases |

Friedländer Quinoline Synthesis Enhancement

Microwave irradiation dramatically improves the efficiency of Friedländer quinoline synthesis from 2-aminophenylketones and cyclic ketones [25]. Conventional thermal methods require several days and provide very poor yields, while microwave heating at 160°C in neat acetic acid achieves excellent yields within 5 minutes [25]. The methodology employs acetic acid as both solvent and acid catalyst [25].

The enhanced efficiency under microwave conditions stems from rapid and uniform heating that prevents decomposition of reactive intermediates [25]. The protocol enables the synthesis of steroid-linked quinoline derivatives for biological evaluation [25]. Crystallographic analysis confirms the quinoline structure and reveals unexpected cyclization products [25].

Catalyst-Free Microwave Methodologies

Recent developments in microwave-assisted quinoline synthesis emphasize catalyst-free protocols that minimize environmental impact [24]. The synthesis of quinolin-6-ones from 4-chloro-4H-chromene-3-carbaldehyde and various amines proceeds smoothly under microwave irradiation without additional catalysts [24]. Reaction times are reduced from 8-24 hours to 2-8 hours with good to better yields [24].

The catalyst-free approach offers advantages including simplified purification and reduced waste generation [24]. The methodology tolerates diverse amine substrates and provides access to quinoline derivatives with potential anticancer activity [24]. The microwave protocol demonstrates superior efficiency compared to aluminum chloride-catalyzed or ultrasound-promoted methods [24].

Dynamic Microwave Power Control

Advanced microwave systems employing dynamic power control enable precise energy management for quinoline synthesis [21]. These systems modulate microwave power from 0-100% duty cycle to optimize reaction conditions [21]. The methodology has been successfully applied to both phenothiazine and quinoline derivative synthesis with reaction times ranging from 30 minutes to 2 hours [21].

The nuclear magnetic resonance spectroscopic characterization of 1-methylquinolinium provides definitive structural identification through distinct chemical shift patterns that reflect the electronic environment changes upon quaternization of the quinoline nitrogen [1] [2]. The formation of the positively charged quinolinium system results in significant downfield shifts for all ring protons compared to the neutral quinoline precursor, with the most pronounced effects observed at positions adjacent to the nitrogen atom [3] [4].

The proton nuclear magnetic resonance spectrum of 1-methylquinolinium exhibits characteristic resonances that serve as diagnostic fingerprints for structural identification [1] [2]. The H2 proton, located adjacent to the quaternary nitrogen, experiences the most significant deshielding effect, appearing at 9.0-9.5 parts per million, representing a substantial downfield shift from the corresponding position in neutral quinoline [3]. This dramatic shift reflects the direct influence of the positive charge on the electronic environment of the adjacent carbon-hydrogen bond. The H4 proton similarly shows pronounced deshielding, resonating at 8.5-9.0 parts per million, due to its position ortho to the electron-deficient nitrogen center [4].

The aromatic protons in the benzene ring (H5-H8) display more moderate but still significant downfield shifts, appearing in the 7.5-8.2 parts per million region [1]. These shifts demonstrate the delocalization of positive charge throughout the extended aromatic system. The H3 proton, positioned between the highly deshielded H2 and H4 positions, resonates at 8.0-8.5 parts per million, showing intermediate deshielding effects [3].

The diagnostic N-methyl signal appears as a sharp singlet at 4.5-5.0 parts per million, providing unambiguous confirmation of the quaternary ammonium structure [1] [4]. This chemical shift is characteristic of methyl groups attached to positively charged nitrogen atoms and serves as a key identifier for methylquinolinium compounds.

Carbon-13 nuclear magnetic resonance spectroscopy reveals equally distinctive patterns for 1-methylquinolinium [1] [5]. All carbon atoms in the quinolinium ring system exhibit downfield shifts compared to neutral quinoline, with C2 and C4 showing the most pronounced effects due to their proximity to the positive nitrogen center [3]. The C2 carbon typically resonates at 150-155 parts per million, while C4 appears at 145-150 parts per million [4]. The quaternary carbons C9 and C10 of the fused ring system appear at 135-140 and 125-130 parts per million, respectively [5].

The N-methyl carbon provides a characteristic signal at 45-50 parts per million, confirming the presence of the methyl substituent on nitrogen [1]. This chemical shift range is typical for alkyl groups directly bonded to quaternary nitrogen atoms and serves as additional structural confirmation.

Nitrogen-15 nuclear magnetic resonance spectroscopy, while requiring isotopic enrichment for adequate sensitivity, provides valuable complementary information about the quinolinium nitrogen environment [6] [7]. The quaternary nitrogen in 1-methylquinolinium experiences significant deshielding compared to neutral quinoline, with chemical shifts typically observed in the range of +100 to +200 parts per million relative to neat nitromethane [7]. The exact chemical shift depends on the counterion and solvent environment, with ionic strength and pH effects playing important roles in solution-state measurements.

Heteronuclear coupling constants provide additional structural information, with ¹J(C,H) values typically reduced upon quinolinium formation due to the increased s-character of the carbon-hydrogen bonds in the electron-deficient aromatic system [6]. The ¹⁵N-¹H coupling constants are generally small but observable in high-resolution spectra, particularly for the N-methyl group where ²J(N,H) coupling can be detected [7].

Solvent effects significantly influence the nuclear magnetic resonance parameters of 1-methylquinolinium [2]. Polar protic solvents such as deuterium oxide and methanol-d4 typically result in further downfield shifts due to hydrogen bonding interactions with the charged quinolinium system [1]. Aprotic solvents like dimethyl sulfoxide-d6 and acetonitrile-d3 provide different chemical shift patterns that reflect specific solvation mechanisms and ion-pairing effects [2].

Ultraviolet-Visible Absorption Profiles in Different Solvent Systems

The ultraviolet-visible absorption spectroscopy of 1-methylquinolinium reveals characteristic electronic transitions that are highly sensitive to solvent environment, providing valuable information about excited-state properties and intermolecular interactions [8] [9]. The quinolinium chromophore exhibits three primary absorption bands that correspond to different π→π* electronic transitions within the extended aromatic system [10] [11].

The electronic absorption spectrum of 1-methylquinolinium displays a characteristic three-band pattern with maxima typically observed around 210-230 nanometers (Band I), 270-300 nanometers (Band II), and 315-330 nanometers (Band III) [10]. These transitions represent different molecular orbital excitations within the quinolinium ring system, with Band III corresponding to the lowest energy π→π* transition that gives rise to the characteristic absorption properties of quinolinium compounds [9].

The effect of N-methylation on the quinoline chromophore results in a bathochromic shift of all absorption bands compared to the neutral parent compound [11]. This red shift reflects the electron-deficient nature of the quinolinium system and the stabilization of excited states through charge delocalization [8]. The magnitude of these shifts depends on the specific electronic transition and ranges from 10-20 nanometers for the higher energy bands to 15-25 nanometers for the lowest energy transition [10].

Solvatochromic behavior represents one of the most significant aspects of 1-methylquinolinium photophysics [12] [13]. The positively charged chromophore exhibits pronounced sensitivity to solvent polarity, with polar solvents generally producing bathochromic shifts due to preferential stabilization of the excited state [8]. This solvatochromic response has been quantitatively correlated with solvent polarity parameters such as the Kamlet-Taft π* scale and the Reichardt ET(30) parameter [12].

In highly polar solvents such as water and dimethyl sulfoxide, 1-methylquinolinium exhibits maximum bathochromic shifts, with Band III appearing at wavelengths approaching 340 nanometers [12]. The enhanced red shift in these solvents reflects strong dipolar interactions between the charged chromophore and the polar solvent molecules, leading to ground-state destabilization and excited-state stabilization [13].

Conversely, nonpolar solvents such as hexane and chloroform produce hypsochromic shifts, with absorption maxima appearing at shorter wavelengths [14]. This blue shift indicates reduced solvation of the charged quinolinium system in nonpolar media, resulting in less stabilization of both ground and excited states but with a greater relative effect on the excited state [11].

Alcoholic solvents exhibit intermediate solvatochromic behavior, with the magnitude of spectral shifts correlating with the dielectric constant and hydrogen-bonding ability of the specific alcohol [8]. Methanol and ethanol produce moderate bathochromic shifts, while higher alcohols with reduced polarity show progressively smaller effects [14].

The molar absorptivity values for 1-methylquinolinium vary significantly with solvent, reflecting changes in oscillator strength and transition probability [15]. Typical extinction coefficients range from 8,000 to 15,000 reciprocal molar-centimeters for the most intense absorption band, with nonpolar solvents generally producing higher values due to reduced aggregation and ion-pairing effects [10].

Temperature-dependent studies reveal additional insights into the photophysical behavior of 1-methylquinolinium [16]. Increasing temperature typically produces small hypsochromic shifts due to reduced solvent ordering around the charged chromophore, while viscosity effects can influence the fine structure of absorption bands in certain solvents [13].

PH effects play a crucial role in aqueous solutions, where protonation equilibria can significantly alter the absorption spectrum [11] [17]. While 1-methylquinolinium itself is a stable cation, associated equilibria involving counterions and water can produce subtle but measurable changes in absorption maxima and intensities [10].

The presence of different counterions produces measurable effects on the ultraviolet-visible spectrum through ion-pairing interactions [16]. Halide counterions generally produce smaller perturbations than larger, more polarizable anions such as iodide or perchlorate, which can engage in charge-transfer interactions with the quinolinium chromophore [12].

Raman Spectroscopy for Cation-Anion Interaction Studies

Raman spectroscopy provides exceptional sensitivity for investigating cation-anion interactions in 1-methylquinolinium salts, offering detailed information about molecular structure, intermolecular forces, and crystal packing arrangements [18] [19]. The vibrational fingerprint of the quinolinium cation reveals characteristic frequency patterns that are highly responsive to changes in the local environment and counterion effects [20] [21].

The Raman spectrum of 1-methylquinolinium exhibits distinctive vibrational modes that serve as molecular fingerprints for structural identification [18]. The ring stretching vibrations appear prominently in the 1500-1650 wavenumber region, with the most intense bands corresponding to coupled carbon-carbon and carbon-nitrogen stretching modes within the aromatic system [20]. These vibrations are particularly sensitive to the electronic structure changes associated with quinolinium formation and provide direct evidence for the aromatic character of the heterocyclic ring [18].

The carbon-nitrogen stretching vibrations of the quinolinium ring appear as characteristic bands in the 1200-1350 wavenumber region [20]. These modes are especially valuable for distinguishing quinolinium compounds from related heterocyclic systems and show measurable frequency shifts upon changes in the counterion environment [18]. The symmetric and antisymmetric C-N stretching modes can be assigned through comparison with deuterium-labeled analogs and computational frequency calculations [21].

Ring breathing modes and in-plane deformation vibrations provide additional structural information in the 1000-1200 wavenumber region [20]. These collective vibrational modes involve coordinated motion of multiple atoms within the quinolinium framework and are particularly sensitive to intermolecular interactions with counterions [19]. The frequency and intensity of these modes can be correlated with crystal structure data to understand packing effects and hydrogen bonding interactions.

The low-frequency region below 800 wavenumbers reveals crucial information about cation-anion interactions and lattice vibrations in crystalline 1-methylquinolinium salts [22] [19]. External modes involving relative motion between quinolinium cations and their counterions appear in this region and provide direct evidence for the strength and geometry of ionic interactions [23]. These vibrations are highly sensitive to crystal structure and can distinguish between different polymorphic forms of the same salt.

Polarized Raman spectroscopy of single crystals provides exceptional detail about molecular orientation and intermolecular interactions [19]. The angular dependence of Raman intensities upon crystal rotation reveals the symmetry of vibrational modes and enables determination of molecular alignment within the crystal lattice [24]. This technique has proven particularly valuable for characterizing complex polyiodide counterions in quinolinium salts, where multiple iodine-iodine interactions create distinctive vibrational signatures [19].

The N-methyl group vibrations appear as characteristic features in multiple regions of the Raman spectrum [20]. The C-H stretching modes of the methyl group are observed near 2900-3000 wavenumbers, while the corresponding deformation modes appear around 1400-1500 wavenumbers [21]. The C-N stretching vibration of the N-methyl bond provides a diagnostic peak near 1000-1100 wavenumbers that confirms the quaternary ammonium structure [20].

Counterion effects produce systematic changes in the Raman spectrum that reflect the strength and nature of cation-anion interactions [22] [25]. Small, highly charged anions such as fluoride and chloride produce the most pronounced effects on quinolinium vibrational frequencies, while larger, more polarizable counterions like iodide show smaller but still measurable perturbations [19]. These effects can be quantified through frequency shift measurements and correlated with theoretical calculations of ion-pairing energies.

Temperature-dependent Raman studies reveal dynamic aspects of cation-anion interactions [26]. Low-temperature measurements often show enhanced resolution of vibrational fine structure and can reveal conformational equilibria that are averaged at room temperature [27]. Phase transitions and order-disorder phenomena in quinolinium salts can be monitored through temperature-dependent changes in Raman line shapes and frequencies.

Resonance Raman enhancement occurs when the excitation wavelength approaches the electronic absorption bands of 1-methylquinolinium [26] [21]. This effect dramatically increases the intensity of vibrations that are coupled to the electronic transition, providing enhanced sensitivity for modes involving the aromatic chromophore [27]. Resonance conditions can be achieved using various laser wavelengths, with each providing selective enhancement of different vibrational modes.

Surface-enhanced Raman spectroscopy has been successfully applied to 1-methylquinolinium compounds adsorbed on metallic nanoparticles [21]. This technique provides exceptional sensitivity and can detect quinolinium species at very low concentrations while simultaneously providing information about molecular orientation on the surface [24]. The enhancement mechanism involves both electromagnetic and chemical contributions that depend on the specific metal substrate and adsorption geometry.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 1-methylquinolinium provides definitive molecular identification through characteristic fragmentation patterns that reflect the inherent stability of the quinolinium ring system and the preferential cleavage pathways available to the molecular ion [28] [29]. The fragmentation behavior reveals important structural information about bond strengths, rearrangement mechanisms, and charge localization within the quinolinium framework [30] [31].

The molecular ion of 1-methylquinolinium appears at mass-to-charge ratio 144, corresponding to the formula C₁₀H₁₀N⁺ [32] [33]. This molecular ion typically exhibits moderate to strong intensity in electron ionization mass spectra, reflecting the inherent stability of the aromatic quinolinium cation [28]. The molecular ion serves as the precursor for all subsequent fragmentation reactions and provides unambiguous confirmation of the molecular weight [34].

The base peak in most 1-methylquinolinium mass spectra appears at mass-to-charge ratio 129, corresponding to loss of a methyl radical (15 mass units) from the molecular ion [28] [35]. This fragmentation represents alpha cleavage at the N-methyl bond and produces a quinolinium cation that retains the positive charge on the heterocyclic ring system [36]. The high intensity of this fragment reflects the stability of the resulting quinolinium ion and the relatively weak C-N bond in the N-methyl substituent [37].

A second major fragmentation pathway involves loss of ethylene (28 mass units) to produce a fragment at mass-to-charge ratio 116 [28]. This process likely involves rearrangement and ring contraction mechanisms that eliminate the N-methyl group as part of a larger neutral fragment [35]. The exact mechanism of this fragmentation has been elucidated through deuterium labeling studies and high-resolution mass spectrometry [31].

Loss of 41 mass units from the molecular ion produces a significant fragment at mass-to-charge ratio 103, corresponding to elimination of C₃H₅ [28]. This fragmentation pattern is characteristic of quinoline-based compounds and involves complex rearrangement processes that depend on the substitution pattern of the aromatic system [31]. The intensity of this fragment varies with ionization conditions and can provide information about the energetics of competing fragmentation pathways [34].

The phenyl cation fragment at mass-to-charge ratio 77 represents a common aromatic fragment that appears in many quinolinium mass spectra [36]. This fragment results from extensive fragmentation and rearrangement of the quinolinium ring system, ultimately producing the stable C₆H₅⁺ ion [37]. While not structurally diagnostic for quinolinium compounds specifically, this fragment confirms the aromatic nature of the compound and can be useful for mixture analysis [34].

Hydrogen cyanide loss (27 mass units) represents another important fragmentation pathway that produces fragments at mass-to-charge ratio 117 [30]. This elimination is characteristic of nitrogen-containing heterocyclic compounds and proceeds through specific geometric requirements that depend on the ring structure [31]. The intensity of hydrogen cyanide loss can be enhanced under certain ionization conditions and provides additional structural confirmation [29].

Metastable ion analysis reveals the sequential nature of many fragmentation processes in 1-methylquinolinium [28]. Metastable peaks corresponding to specific fragmentation steps can be observed and provide information about the kinetics and energetics of bond cleavage reactions [35]. These measurements are particularly valuable for elucidating fragmentation mechanisms and distinguishing between alternative pathways [34].

Collision-induced dissociation studies using tandem mass spectrometry provide enhanced structural information through controlled fragmentation conditions [29]. Multiple collision energy experiments reveal the relative stability of different fragments and can identify optimal conditions for structural analysis [30]. These studies have been particularly valuable for distinguishing between isomeric quinolinium compounds and determining substitution patterns [31].

The fragmentation behavior of 1-methylquinolinium is influenced by the counterion in salt samples, although the cationic fragments remain the primary focus of analysis [38]. Different counterions can affect ion formation efficiency and relative fragment intensities through matrix effects and gas-phase ion-molecule reactions [29]. Careful selection of ionization conditions can minimize these effects and provide reproducible fragmentation patterns [34].

XLogP3

Related CAS

2525-21-5 (chloride)

26197-21-7 (pentaiodide)

3947-76-0 (iodide)